molecular formula C19H20F3N5O3 B6476008 7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2640845-17-4

7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No. B6476008
CAS RN: 2640845-17-4
M. Wt: 423.4 g/mol
InChI Key: XRBPIUHSKOFIDS-UHFFFAOYSA-N
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Description

7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C19H20F3N5O3 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is 423.15182400 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It enables the connection of chemically diverse fragments. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups. Boron reagents play a crucial role in this process. Specifically, organoboron reagents, including those derived from quinazolinones, have been tailored for SM coupling conditions . These reagents facilitate mild and functional group-tolerant reactions, making them valuable tools for synthetic chemists.

Inhibition of Factor B (FB)

Research efforts have led to the discovery of inhibitors targeting FB, a key component of the complement system. One such compound, LNP023, contains a trifluoromethyl group attached to a tertiary stereogenic center. This modification enhances drug potency by lowering the pKa of a cyclic carbamate through hydrogen bonding interactions with the protein .

Hydromethylation and Total Synthesis

Protodeboronation reactions have been applied to alkyl boronic esters. When combined with a Matteson–CH2 homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation. Notably, methoxy-protected natural products like Δ8-THC and cholesterol have been successfully modified using this strategy .

Drug Discovery and Optimization

Insights from X-ray cocrystal structures have guided the optimization of compounds. Researchers have leveraged high-throughput screening (HTS) to identify FB inhibitors. The resulting compound, LNP023, is currently undergoing clinical evaluation for various indications related to AP-mediated diseases .

properties

IUPAC Name

7-methoxy-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c1-29-13-2-3-14-15(8-13)23-11-27(17(14)28)9-12-4-6-26(7-5-12)10-16-24-25-18(30-16)19(20,21)22/h2-3,8,11-12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBPIUHSKOFIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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